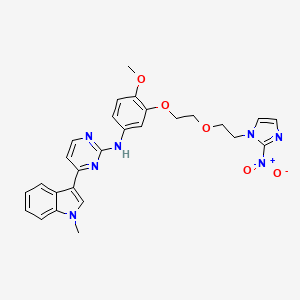

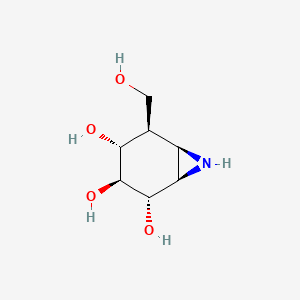

Cyclophellitol aziridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclophellitol aziridine is a synthetic analogue of the natural product cyclophellitol. Both compounds are potent, mechanism-based, and irreversible inhibitors of retaining β-glucosidases . This compound has been extensively studied for its ability to inhibit glycosidases, making it a valuable tool in biochemical research and potential therapeutic applications .

Métodos De Preparación

Cyclophellitol aziridine can be synthesized through various synthetic routes. One common method involves the transformation of cyclophellitol into its aziridine analogue using Staudinger conditions . This process typically involves the conversion of an azido-alcohol intermediate into the aziridine compound . Another approach includes the synthesis of β-manno-configured this compound and N-alkyl cyclophellitol aziridines, which are used as activity-based probes for detecting specific glycosidases .

Análisis De Reacciones Químicas

Cyclophellitol aziridine undergoes several types of chemical reactions, primarily due to its aziridine moiety. These reactions include:

Nucleophilic substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of various substituted products.

Ring-opening reactions: Acid-catalyzed ring-opening reactions with catalytic nucleophiles of retaining glycoside hydrolases result in the formation of stable ester linkages.

Covalent inhibition: This compound acts as a covalent and irreversible inhibitor of retaining glycosidases by forming a covalent bond with the enzyme’s active site.

Aplicaciones Científicas De Investigación

Cyclophellitol aziridine has numerous scientific research applications, including:

Biochemical research: It is used as a mechanism-based inhibitor to study the function and structure of retaining glycosidases.

Activity-based probes: This compound and its derivatives are employed as activity-based probes to detect and identify specific glycosidases in complex biological samples.

Medical research: The compound is investigated for its potential therapeutic applications in treating diseases related to glycosidase dysfunction, such as Gaucher disease.

Chemical biology: This compound is used to develop new methodologies for detecting and profiling glycosidases in biological and biomedical research.

Mecanismo De Acción

Cyclophellitol aziridine exerts its effects by covalently binding to the active site of retaining glycosidases. The compound mimics the oxocarbenium ion-like transition state of the enzyme’s substrate, leading to the formation of a stable covalent intermediate . This covalent bond formation results in the irreversible inhibition of the enzyme, preventing it from catalyzing further reactions .

Comparación Con Compuestos Similares

Cyclophellitol aziridine is unique compared to other similar compounds due to its potent and irreversible inhibition of retaining glycosidases. Similar compounds include:

Cyclophellitol: The parent compound of this compound, which also acts as an irreversible inhibitor of retaining β-glucosidases.

Conduritol B epoxide: A structurally related compound that lacks the C8 methylene group found in cyclophellitol and this compound.

Carba-cyclophellitols: A new class of carbohydrate mimetics that replace the epoxide oxygen in cyclophellitol with a carbon, resulting in potent inhibitors of retaining glycosidases.

This compound stands out due to its enhanced potency and selectivity as a retaining glycosidase inhibitor .

Propiedades

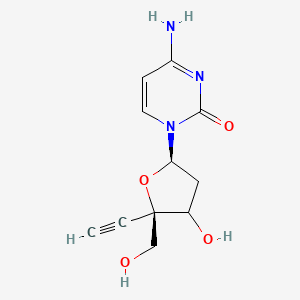

Fórmula molecular |

C7H13NO4 |

|---|---|

Peso molecular |

175.18 g/mol |

Nombre IUPAC |

(1R,2S,3S,4R,5R,6R)-5-(hydroxymethyl)-7-azabicyclo[4.1.0]heptane-2,3,4-triol |

InChI |

InChI=1S/C7H13NO4/c9-1-2-3-4(8-3)6(11)7(12)5(2)10/h2-12H,1H2/t2-,3+,4+,5+,6-,7-/m0/s1 |

Clave InChI |

GPIFFOGPRPKRHS-DRYVTRLFSA-N |

SMILES isomérico |

C([C@H]1[C@@H]2[C@@H](N2)[C@@H]([C@H]([C@@H]1O)O)O)O |

SMILES canónico |

C(C1C2C(N2)C(C(C1O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,4R)-1-[(2S)-2-[11-[3-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]propanoylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12373836.png)

![8'-Chloro-1'-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5'-4,6-dihydro-[1,2,4]triazolo[4,3-a][1]benzazepine]](/img/structure/B12373856.png)

![disodium;5-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12373911.png)

![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12373912.png)